6-Aminopyridin-3-ol acetate
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Overview
Description
6-Aminopyridin-3-ol acetate is an organic compound with the molecular formula C7H10N2O3. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 3rd position, with an acetate group attached. This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .
Mode of Action
This compound interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .
Biochemical Pathways
The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, this compound can reduce the generation of proinflammatory Th1 and Th17 cells .
Result of Action
The molecular and cellular effects of this compound’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .
Action Environment
It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridin-3-ol acetate generally involves the acylation of 6-aminopyridin-3-ol. One common method includes reacting 6-aminopyridin-3-ol with acetic anhydride under controlled conditions to form the acetate ester. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using whole cells of Burkholderia sp. have been explored for the regioselective oxyfunctionalization of pyridine derivatives, which can be adapted for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopyridin-3-ol acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
6-Aminopyridin-3-ol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new catalysts and polymers.
Biology: The compound is used in biochemical research to study enzyme reactions and protein interactions.
Medicine: It has shown potential in the treatment of inflammatory bowel diseases and as an anticancer agent.
Comparison with Similar Compounds
6-Amino-2,4,5-trimethylpyridin-3-ol: This compound shares a similar pyridine scaffold but with additional methyl groups, enhancing its biological activity.
2-Aminopyrimidine derivatives: These compounds also contain an amino group attached to a heterocyclic ring and exhibit significant pharmacological activities.
Uniqueness: 6-Aminopyridin-3-ol acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
acetic acid;6-aminopyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJFZNUESSNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=NC=C1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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